molecular formula C29H35N5O7 B14210298 L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid CAS No. 845509-90-2

L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid

Katalognummer: B14210298
CAS-Nummer: 845509-90-2
Molekulargewicht: 565.6 g/mol
InChI-Schlüssel: ONMNORGKQRUUSI-IVIIFCHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid is a tetrapeptide composed of four amino acids: phenylalanine, tryptophan, valine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, enzymatic methods can be used for peptide synthesis, where specific enzymes catalyze the formation of peptide bonds under mild conditions.

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

    Oxidation: Kynurenine from tryptophan oxidation.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Phenylalanyl-L-valyl-L-tryptophyl-L-aspartic acid: Similar structure but different sequence.

    L-Tryptophyl-L-phenylalanyl-L-valyl-L-aspartic acid: Another tetrapeptide with a different sequence.

    L-Valyl-L-phenylalanyl-L-tryptophyl-L-aspartic acid: Similar but with valine at the N-terminus.

Uniqueness

L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid is unique due to its specific sequence, which determines its distinct biological activity and interactions. The arrangement of amino acids influences the peptide’s conformation, stability, and function, making it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

845509-90-2

Molekularformel

C29H35N5O7

Molekulargewicht

565.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid

InChI

InChI=1S/C29H35N5O7/c1-16(2)25(28(39)33-23(29(40)41)14-24(35)36)34-27(38)22(13-18-15-31-21-11-7-6-10-19(18)21)32-26(37)20(30)12-17-8-4-3-5-9-17/h3-11,15-16,20,22-23,25,31H,12-14,30H2,1-2H3,(H,32,37)(H,33,39)(H,34,38)(H,35,36)(H,40,41)/t20-,22-,23-,25-/m0/s1

InChI-Schlüssel

ONMNORGKQRUUSI-IVIIFCHOSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N

Kanonische SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.